molecular formula C14H11F2NO2 B4586003 2,6-difluoro-N-(3-methoxyphenyl)benzamide

2,6-difluoro-N-(3-methoxyphenyl)benzamide

Cat. No. B4586003
M. Wt: 263.24 g/mol
InChI Key: UKERRYQGHATEEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-difluoro-N-(3-methoxyphenyl)benzamide involves multi-step chemical processes. One approach for synthesizing related compounds involves starting from 2,6-difluorobenzoic acid and coupling with different amine components. For example, the synthesis of a similar compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide , was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in 9 steps with an overall yield of 1% (Wang et al., 2013). This process demonstrates the complex nature of synthesizing fluorinated benzamide derivatives.

Molecular Structure Analysis

Molecular structure analysis of related benzamide compounds has been conducted using X-ray diffraction, IR spectroscopy, and quantum chemical computations. These methods provide insights into the crystalline structure, molecular geometry, and electronic properties of the compounds. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed, revealing its crystallization in a triclinic system and providing detailed geometric parameters (Demir et al., 2015).

Chemical Reactions and Properties

Fluorinated benzamides, including this compound, participate in various chemical reactions, highlighting their reactivity and potential utility in synthetic chemistry. For instance, Rh(III)-catalyzed redox-neutral C-H alkenylation of benzamides with gem-difluorohomoallylic silyl ethers via β-H elimination represents a novel method for the synthesis of elaborate difluorinated compounds (Cui et al., 2023).

Scientific Research Applications

Molecular Structure and Analysis

Structural analysis of benzamide derivatives is crucial for understanding their chemical properties and potential applications. For instance, Demir et al. (2015) utilized X-ray diffraction and density functional theory (DFT) calculations to analyze the structure of a novel benzamide derivative, highlighting the importance of such analyses in predicting molecule behavior and interaction potential. This approach can be applicable to "2,6-difluoro-N-(3-methoxyphenyl)benzamide" for understanding its structural properties and reactivity (Demir et al., 2015).

Pharmaceutical Applications

Fluorinated benzamides have been explored for their pharmaceutical potential. Wang et al. (2013) synthesized a fluorine-18 labeled benzamide analogue for imaging sigma-2 receptor status in tumors, demonstrating the utility of fluorinated benzamides in developing diagnostic agents (Wang et al., 2013). Similarly, "this compound" could have applications in medicinal chemistry, particularly in the design of imaging agents or therapeutics targeting specific receptors.

Materials Science and Corrosion Inhibition

Benzamide derivatives also show promise in materials science, particularly in corrosion inhibition. Mishra et al. (2018) investigated N-phenyl-benzamides as corrosion inhibitors for mild steel, finding that specific substituents can significantly enhance inhibition efficiency (Mishra et al., 2018). This suggests that "this compound" could be studied for its potential as a corrosion inhibitor, depending on its interaction with metal surfaces.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-methoxyphenyl)benzamide is not specified in the available literature .

Safety and Hazards

The safety and hazards associated with 2,6-difluoro-N-(3-methoxyphenyl)benzamide are not specified in the available literature .

Future Directions

The future directions for research on 2,6-difluoro-N-(3-methoxyphenyl)benzamide are not specified in the available literature .

properties

IUPAC Name

2,6-difluoro-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-19-10-5-2-4-9(8-10)17-14(18)13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKERRYQGHATEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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